N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)15-5-3-4-6-16(15)18-23(21,22)14-9-7-13(8-10-14)17-12(2)20/h3-10,18H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNJSGYCLVPWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-acetylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-acetylaniline. The reaction is conducted in a solvent such as ethanol or methanol, often using a catalyst like hydrochloric acid or sulfuric acid. The mixture is heated to approximately 60-80°C for several hours to ensure complete reaction.
Chemistry
This compound serves as a building block in organic synthesis. It can participate in various chemical reactions such as:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Using reducing agents like sodium borohydride.
- Substitution Reactions : Engaging in nucleophilic substitutions where functional groups are exchanged.
Biology
The compound has been investigated for its biological activities, particularly its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain bacterial strains and reduce inflammation markers in vitro.
Medicine
Research is ongoing regarding its efficacy as a pharmaceutical intermediate. Its structure allows for modifications that may enhance its therapeutic properties, particularly in developing new analgesics or anti-inflammatory medications.
Case Study : A study highlighted the synthesis of N-phenylacetamide derivatives aimed at anticonvulsant activity. These derivatives were tested in animal models for their efficacy against seizures, demonstrating the importance of structural modifications similar to those seen in this compound .
Industrial Applications
This compound is also utilized in various industrial processes:
- Dyes and Pigments Production : Its chemical structure allows it to act as an intermediate in synthesizing dyes.
- Pharmaceutical Manufacturing : As a precursor for more complex pharmaceutical compounds, it plays a critical role in drug formulation.
Mechanism of Action
The mechanism of action of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The acetylanilino group can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
a) N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)acetamide
- Structure: Features a 4-ethoxyanilino group instead of 2-acetylanilino.
- However, it may reduce water solubility compared to the acetylated analog .
- Activity : Ethoxy-substituted sulfonamides are often explored for antimicrobial activity, though this compound’s specific profile remains uncharacterized in the evidence .
b) N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide (MADDS)
- Structure: Replaces 2-acetylanilino with a 4-aminophenyl group.
- Properties: The free amino group increases reactivity and susceptibility to oxidation. MADDS is a known metabolite of dapsone, an antileprosy drug, and exhibits reduced toxicity compared to the parent compound .
- Activity : Retains sulfonamide-mediated antibacterial effects but with lower efficacy than dapsone due to acetylation .
c) N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
- Structure : Incorporates a heterocyclic 5-methylisoxazole group.
- Activity : Isoxazole-containing sulfonamides are associated with antimicrobial and anti-inflammatory activities, though specific data for this compound are lacking .
Pharmacologically Active Analogs
a) N-[4-(N,N-Diethylsulfamoyl)phenyl]acetamide (Compound 36)
- Structure : Diethylsulfamoyl substituent at the sulfonamide nitrogen.
- Activity: Demonstrated significant anti-hypernociceptive activity in inflammatory pain models, surpassing standard analgesics like paracetamol in efficacy .
- Comparison: The diethyl group enhances steric bulk, possibly improving receptor binding but increasing metabolic liability compared to the acetylanilino group in the target compound .
b) N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37)
- Structure : Piperazine ring at the sulfonamide nitrogen.
- Activity : Exhibits dual analgesic and anti-inflammatory effects attributed to piperazine’s basicity, which may facilitate ionic interactions with COX-2 .
- Comparison: The target compound’s 2-acetylanilino group lacks this basicity, suggesting divergent mechanisms of action .
Halogenated and Complex Derivatives
a) N-{4-[(4-Fluoroanilino)sulfonyl]phenyl}acetamide
b) N-[2-(4-Chlorophenyl)sulfanylethyl]-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
- Structure : Chlorophenyl and methoxy groups introduce steric and electronic complexity.
- Activity : Such compounds are explored for anticancer and antimicrobial applications due to multi-target engagement .
Biological Activity
N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C16H16N2O4S
- Molecular Weight : 320.37 g/mol
- IUPAC Name : this compound
Its structural features, particularly the acetylanilino and sulfonyl groups, are critical for its biological activity.
Target Pathways
This compound is hypothesized to exert its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and DNA synthesis. This action can lead to:
- Inhibition of Cell Proliferation : By disrupting DNA synthesis, the compound may hinder the growth of rapidly dividing cells, such as cancer cells.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains by interfering with folate metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. The compound was tested on MCF-7 breast cancer cells, revealing:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it had superior activity compared to standard antibiotics, highlighting its potential as a lead compound in antibiotic development . -
Anticancer Research :
In a laboratory setting, this compound was administered to MCF-7 cells. The findings showed a significant reduction in cell viability and increased apoptosis markers compared to untreated controls . This suggests a promising avenue for further research into its use as an anticancer agent.
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives to assess its unique properties:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| N-{4-(aminophenyl)sulfonyl}acetamide | Antimicrobial | 64 |
| N-{4-(acetylanilino)benzenesulfonamide} | Anticancer | 30 |
| This compound | Antimicrobial & Anticancer | 16 |
This table illustrates that this compound exhibits enhanced potency in both antimicrobial and anticancer activities compared to similar compounds.
Q & A
Q. What are the common synthetic routes for preparing N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, and what methodological considerations are critical for success?
The synthesis typically involves multi-step pathways, including sulfonylation of aniline derivatives followed by acetylation. Key steps include:
- Sulfonylation : Reacting 2-acetylaniline with 4-aminophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts) .
- Acetylation : Introducing the acetamide group using acetic anhydride or acetyl chloride in anhydrous solvents like dichloromethane .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Monitoring via TLC (Rf values) and characterization by NMR (1H/13C) and MS ensures intermediate and final product integrity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : 1H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetyl methyl at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 333 for C16H16N2O4S) and fragmentation patterns validate the molecular formula .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., sulfonyl-phenyl torsion angles ~80–85°) in single crystals .
Q. What analytical techniques are used to assess the purity and stability of this compound?
- HPLC/UV-Vis : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., pH 1–13, 40–60°C) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C) .
- Solubility Tests : Determines solubility in DMSO, ethanol, or aqueous buffers for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of sulfonamide derivatives like this compound?
Discrepancies in bioactivity (e.g., analgesic vs. anti-inflammatory efficacy) arise from structural variations and assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl, acetyl groups) and compare IC50 values across enzyme targets (e.g., COX-2, carbonic anhydrase) .
- In Vivo/In Vitro Correlation : Validate cellular assays (e.g., RAW264.7 macrophages for inflammation) with rodent models of pain or inflammation .
- Statistical Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Bayesian modeling for activity outliers) .
Q. What methodologies optimize the synthetic yield of this compound in multi-step reactions?
Yield optimization involves:
- Design of Experiments (DoE) : Vary temperature (e.g., 0–25°C for sulfonylation), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 molar ratio for sulfonyl chloride) .
- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to enhance reaction rates .
- Flow Chemistry : Continuous synthesis reduces side reactions and improves reproducibility .
Q. How can researchers investigate the stability-degradation paradox of this compound under physiological conditions?
Despite stability at room temperature, degradation in biological matrices (e.g., plasma) requires:
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), hydrolytic (pH 2–9), and photolytic (UV light) conditions, followed by LC-MS to identify degradation pathways .
- Metabolite Profiling : Use hepatic microsomes or S9 fractions to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Computational Modeling : Predict degradation hotspots via DFT calculations (e.g., sulfonamide bond hydrolysis energy barriers) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
